molecular formula C15H14ClNO2 B14564411 2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- CAS No. 61929-98-4

2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl-

Cat. No.: B14564411
CAS No.: 61929-98-4
M. Wt: 275.73 g/mol
InChI Key: YXTTWLGYQBUYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The unique structure of 2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols under acid-catalyzed conditions. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline core . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as EGFR and BRAF V600E, which are involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- can be compared with other pyranoquinoline derivatives such as:

The uniqueness of 2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- lies in its specific substitution pattern, which imparts distinct biological properties and synthetic versatility.

Properties

CAS No.

61929-98-4

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

5-chloro-9-methoxy-2,2-dimethylpyrano[3,2-c]quinoline

InChI

InChI=1S/C15H14ClNO2/c1-15(2)7-6-10-13(19-15)11-8-9(18-3)4-5-12(11)17-14(10)16/h4-8H,1-3H3

InChI Key

YXTTWLGYQBUYAV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C3=C(C=CC(=C3)OC)N=C2Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.